S H Zhang,
Q T Tan,
X Wang
PMID: 32892597
DOI:
10.3760/cma.j.cn121094-20200224-00079
Abstract
To establish a gas chromatography method for detecting isobutyl methacrylate in workplace air.
From July to October 2019, isobutyl methacrylate in workplace air was collected by activated charcoal tube, absorbed using carbon disulfide and analyzed by gas chromatography (FID) with FFAP capillary column.
The linear range of isobutyl methacrylate in the method was 0-800 μg/ml, the correlation coefficient was 0.99993. The detection limit was 0.35 μg/ml. The lowest detected concentration was 0.12 mg/m(3). The within-run precision was 2.06%-2.72%, the between-run precision was 3.03%-3.83%. The rates of desorption was 96.7%. The breakthrough volume was 14.46 mg. The average sampling efficience was 100%. The samples could be stored at room temperature for 7 days.
The method is simple, highly sensitive and precise. Isobutyl methacrylate in workplace air could be determined accurately.
Philip D Taylor,
Georgios Georgakis,
Jason Niggli
PMID: 27424335
DOI:
Abstract
Three methods of direct provisional crown construction were investigated for accuracy of marginal fit. A modified proprietary crown coping was compared to Bis GMA and isobutyl methacrylate resin provisional crowns with margins modified by using a flowable composite and 'bead on' isobutyl methacrylate respectively. Measurement was at 50x magnification at seven sites over the fit surface. Data was analyzed using SPSS version 13.0.1 and measurement compared using the Mann Whitney test set at a significance level of 0.05. Reliability was checked using the Bland Altman test. Statistical significant differences were found between the three groups. The order of best fit was Bis-GMA and flowable composite > isobutyl methacrylate with 'bead on' margins > Bis-GMA modified implant temporary coping. The clinical significance is that the Bis GMA and flowable composite combination can be used with equal confidence to traditional methods of temporarisation.
Mattias Berglin,
Emiliano Pinori,
Anders Sellborn,
Marcus Andersson,
Mats Hulander,
Hans Elwing
PMID: 19366199
DOI:
10.1021/la803686m
Abstract
By combining quartz crystal microbalance with dissipation monitoring (QCM-D) and surface plasmon resonance (SPR), the organic mass, water content, and corresponding protein film structure of fibrinogen adsorbed to acrylic polymeric substrates with varying polymer chain flexibility was investigated. Albumin and immunoglobulin G were included as reference proteins. For fibrinogen, the QCM-D model resulted in decreased adsorbed mass with increased polymer chain flexibility. This stands in contrast to the SPR model, in which the adsorbed mass increased with increased polymer chain flexibility. As the QCM-D model includes the hydrodynamically coupled water, we propose that on the nonflexible polymer significant protein conformational change with water incorporation in the protein film takes place. Fibrinogen maintained a more native conformation on the flexible polymer, probably due to polymer chain rearrangement rather than protein conformational change. In comparison with immunoglobulin G and albumin, polymer chain flexibility had only minor impact on adsorbed mass and protein structure. Understanding the adsorption and corresponding conformational change of a protein together with the mutual rearrangement of the polymer chain upon adsorption not only has implications in biomaterial science but could also increase the efficacy of molecular imprinted polymers (MIPs).
Bana Abdulmohsen,
Sandra Parker,
Michael Braden,
Mangala P Patel
PMID: 26748979
DOI:
10.1016/j.dental.2015.11.025
Abstract
To develop two experimental temporary crown and bridge materials with improved physicomechanical properties.
Commercial materials: Trim (TR, monomethacrylate, Bosworth) and Quicktemp2 (QT, dimethacrylate, Schottlander).
isobutyl methacrylate/poly(ethyl methacrylate) (IBMA/PEM) and n-butyl methacrylate/PEM (nBMA/PEM), both monomethacrylates. For water absorption/desorption studies rectangular samples (40 mm × 10 mm × 1 mm) of each material were prepared, immersed in deionized water (DW, control) and artificial saliva (AS), and weighed at regular time intervals. %solubility and diffusion coefficients (D) for uptake/loss processes were calculated and compared with theoretical predictions. Polymerization exotherm (cylindrical samples 10 mm × 18 mm) and flexural moduli were measured (three point bending; rectangular samples 80 mm × 10 mm × 4 mm, dry and after 9 days storage in DW). The data were compared statistically.
QT and nBMA/PEM had lower %equilibrium uptakes/loss in DW (0.68%/0.884% and 0.64%/0.895% respectively). QT had the lowest water absorption/desorption D (P<0.05) compared to the three monomethacrylates, in DW and AS. %solubility for all systems showed no differences in DW (P>0.05), but a difference for QT in AS (P<0.05). QT reached its maximum temperature rapidly (∼2 min; 3 monomethacrylates ∼7-13 min). The commercial materials exhibited high peak temperatures (∼51°C, P<0.05; experimental materials ∼43°C). QT had a higher flexural modulus (∼4 GPa; 3 monomethacrylates ∼0.7-1 GPa) for dry and wet samples. The moduli for commercial materials reduced significantly after immersion in DW; there was no difference between the dry and wet experimental materials samples (P>0.05).
The experimental materials merit further studies since they presented with lower setting exotherms, and contained no phthalate plasticizer, thus being less of a risk to patients.
Janaina Habib Jorge,
Eunice Teresinha Giampaolo,
Carlos Eduardo Vergani,
Ana Cláudia Pavarina,
Ana Lúcia Machado,
Iracilda Zeppone Carlos
PMID: 20157935
DOI:
Abstract
To evaluate the effect of microwave postpolymerization heat treatment and water storage time on the cytotoxicity of denture base and reline acrylic resins.
Sample disks of 6 acrylic resins were fabricated under aseptic conditions (Kooliner, GC; Tokuyama Rebase II, Tokuyama Dental; New Truliner, Bosworth; Acron MC, GC; Lucitone 550, Dentsply; QC 20, Dentsply). The denture base acrylic resin samples were stored in water for 24 and 48 hours at 37 degrees C. The fabricated samples were further subdivided into 2 groups: (1) samples without heat treatment and (2) samples treated in a microwave. The 3H-thymidine incorporation test was used to determine the cytotoxicity of the materials. The data were statistically analyzed using the incomplete 3-way ANOVA and Tukey HSD tests (P < .05).
Microwave postpolymerization heat treatment improved the biocompatibility of Tokuyama Rebase II. Tokuyama Rebase II without heat treatment and Acron MC in both experimental groups were graded as slightly cytotoxic in the group without water storage. The other resins were graded as noncytotoxic. After 24 hours of immersion in water, all materials were graded as noncytotoxic. After water storage for 48 hours, Acron MC without heat treatment and QC 20 in both experimental groups were graded as slightly cytotoxic. Lucitone 550 was graded as noncytotoxic in all experimental groups.
Microwave irradiation may be considered an alternative to reduce the cytotoxicity of Tokuyama Rebase II. Dental practitioners should choose Lucitone 550 processed with terminal boiling stage.
Y-L Lai,
Y-T Chen,
S-Y Lee,
T-M Shieh,
S-L Hung
PMID: 15544651
DOI:
10.1111/j.1365-2842.2004.01355.x
Abstract
Cytotoxic effects of resin liquids of three in situ relining dental polymers, Alike, Kooliner, and Tokuso Rebase, and their major components, methyl methacrylate (MMA), isobutyl methacrylate (IBMA), and 1,6-hexanediol dimethacrylate (1,6-HDMA) were investigated. The concentrations of major monomers in these resin liquids were determined by high-performance liquid chromatography. Cellular viability of human gingival fibroblasts (GF) and periodontal ligament (PDL) cells were evaluated by the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium bromide assay. Moreover, patterns of cell death were analysed using annexin V/propidium iodide staining with flow cytometry. The results indicated that Alike liquid contained 91.3% MMA, Kooliner liquid contained 94.5% IBMA, and Tokuso Rebase liquid contained 65.8% 1,6-HDMA. All materials examined had cytotoxic effects on GF and PDL cells in dose-dependent manners. Tokuso Rebase liquid appeared to be the most cytotoxic among the various resin liquids examined. The effects of Kooliner and Tokuso Rebase liquids may have resulted from IBMA and 1,6-HDMA, respectively. Furthermore, the majority of treated cells died from necrosis; whereas a small portion of cells died from apoptosis. In conclusion, the results demonstrated that these liquid forms of dental polymers and their major monomers cause cytotoxic reactions. The direct relining procedure that cures these materials in situ should be used cautiously.
Mattias Berglin,
Marcus Andersson,
Anders Sellborn,
Hans Elwing
PMID: 15120503
DOI:
10.1016/j.biomaterials.2003.11.050
Abstract
Changing the length of the alkyl ester side chain in poly(alkyl methacrylates) provides a unique opportunity to systematically vary the mobility of the polymer chains, or in other words vary the glass transition temperature (T(g)), without greatly affect the solid surface energy (gamma(s)) of the polymer. A series of poly(alkyl methacrylate) coatings was therefore analysed with regard to the human immune complement (IC) activation and the surface associated blood plasma coagulation cascade (CC) properties. For the IC and CC measurements we used a quartz crystal microbalance (QCM) where we modified the chemistry of the sensor surface by applying 10-30 nm thick poly(alkyl methacrylate) coatings. The surface energy was calculated from water contact angles and small differences between the coatings were observed. The surface chemistry of the coatings, as determined with X-ray photoelectron spectroscopy (XPS), showed no deviation from expected compositions. Tapping mode atomic force microscopy (TM-AFM) measurements revealed that all coatings displayed similar morphology and the roughness was in the range of 0.7-0.9 nm. Increased polymer mobility correlated with a decrease in IC activation, measured as a decreased C3c deposition at the surface. The surface induced CC, measured as fibrin clot formation at the surface, was different between the different coatings but no correlation with molecular mobility was observed. Thus, the molecular mobility of the polymer chains had a major effect on both the IC and the CC and it seems that different aspects of the chemistry of the solid surface regulate activation of the IC and the CC.
Christopher C Godwin,
Stuart A Batterman,
Shobna Pandhoh Sahni,
Chiung-Yu Peng
PMID: 14579882
DOI:
Abstract
To provide a comprehensive assessment of the indoor environment of a representative dental office.
Health and comfort parameters, including carbon dioxide (CO2), respirable particulate matter (PM2.5), volatile organic compounds (VOCs), temperature, relative humidity, light and sound level, were measured at three sites over a 1-week period. Both real-time and integrated sampling methods were used, and clinic activities were recorded. Measurements were compared to guidelines and standards, and interactions between pollutant levels, emissions, and clinic activities were investigated using correlations, trend analyses, and a ventilation assessment.
Comfort parameters were found to be within recommended values, with the exception of relative humidity, which was low but not unusual for the winter season investigated. Ventilation rates were within accepted guidelines. Integrated sampling showed that concentrations of VOCs were well below guidelines. However, PM2.5 levels exceeded ambient standards (by a factor of 2 to 6) throughout the building. Continuous trending allowed identification of peak levels, but correlations of clinic activities with measured concentrations were inconclusive. The results suggested that levels of air contaminants in dental clinics (with the exception of PM) are within guideline levels. With the recirculating ventilation systems found in most clinics and offices, particulate contaminants may rapidly disperse throughout a building. Improved capture, exhaust and filtration would decrease indoor PM concentrations. If contaminants are pathologic, the ramifications for practitioners may be considerable, and some specialists may be particularly at risk.
C R Leles,
A L Machado,
C E Vergani,
E T Giampaolo,
A C Pavarina
PMID: 11874516
DOI:
10.1046/j.1365-2842.2001.00786.x
Abstract
Direct relining of dentures made with hard chairside reline resins is faster than laboratory-processed reline systems and the patient is not without the prosthesis for the time necessary to perform the laboratory procedures. However, a weak bond between the autopolymerizing acrylic reline resins and the denture base material has been observed. This study evaluated the effect of six different surface treatments on the bond strength between a hard chairside reline acrylic resin and a heat-cured acrylic resin. Specimens of the heat-cured acrylic resin were divided into seven groups. One of these groups remained intact. In the other groups, a 10-mm square section was removed from the centre of each specimen. The bonding surfaces were then treated with (i) methyl methacrylate monomer, (ii) isobutyl methacrylate monomer, (iii) chloroform, (iv) acetone, (v) experimental adhesive and (vi) no surface treatment -- control group. Kooliner acrylic resin was packed into the square sections and polymerized. The bonding strength was evaluated by a three-point loading test. The results were submitted to one-way analysis of variance (ANOVA) followed by a Tukey multiple range test at a 5% level of significance. No significant difference was found between the surface treatment with Lucitone 550 monomer or chloroform, but both were stronger than the majority of the other groups. The bond strength provided by all the surface treatments was lower than that of the intact heat-cured resin.
Haixia Lü,
Jiabin Wang,
Xiaochun Wang,
Xucong Lin,
Xiaoping Wu,
Zenghong Xie
PMID: 16875795
DOI:
10.1016/j.jpba.2006.06.023
Abstract
A pressurized capillary electrochromatography (pCEC) with monolithic column has been developed for the rapid separation and determination of five structurally related anthraquinones in Rhubarb. The possibility of rapid separation resulted from the unique pore structure with high permeability and favorable mass transfer characteristics of the monolithic stationary phase. The effect factors such as organic modifier, acidity and concentration of running buffer, separation voltage were investigated to acquire the optimum condition. In the 220 nm wavelengths, the five anthraquinones could be baseline-separated rapidly within 5 min with the separation voltage of -20 kV in 10 mmol/L phosphate buffer (pH 6.2) containing 65% acetonitrile. The calibration graphs of rhein, aloe-emodin, emodin chrysophanol and physcion were linear by plotting the peak area against the analytes concentration over the range of 0.2-65, 0.1-30, 0.1-55, 0.5-30 and 0.5-55 microg/mL, respectively. The detection limits of five anthraquinones were ranged from 0.06 to 0.2 microg/mL and the recoveries of Rhubarb samples were about 81.3-86.4% (R.S.D.< or = 5.2%). This proposed method was successfully applied to determination of the five analytes in Rhubarb with satisfactory results.